

In-vitro cytotoxicity comparison of Monotridecyl trimellitate and DEHP.

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Compound of Interest

Compound Name: Monotridecyl trimellitate

Cat. No.: B15442053

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In-Vitro Cytotoxicity Profile: Monotridecyl Trimellitate vs. DEHP

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro cytotoxicity of **Monotridecyl trimellitate** (MTM) and Di(2-ethylhexyl) phthalate (DEHP). While extensive data is available for DEHP, a widely studied plasticizer, direct quantitative in-vitro cytotoxicity data for MTM is limited in publicly available literature. Therefore, this comparison leverages data on close structural analogs of MTM, primarily Trioctyltrimellitate (TOTM), to infer its cytotoxic potential relative to DEHP. The available evidence strongly suggests that long-chain trimellitates, including MTM, exhibit a significantly lower cytotoxicity profile compared to DEHP.

Executive Summary

Di(2-ethylhexyl) phthalate (DEHP) is a well-documented cytotoxic agent in various in-vitro models, demonstrating dose-dependent effects on cell viability and proliferation. Its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), often exhibits even greater cytotoxicity than the parent compound. In contrast, trimellitate esters, such as Trioctyltrimellitate (TOTM), are consistently reported to have low to no cytotoxic effects at comparable concentrations. Regulatory bodies and safety assessments indicate a favorable safety profile for tridecyl trimellitate, supporting the expectation of lower cytotoxicity than DEHP.

Data Presentation: Comparative Cytotoxicity

Due to the lack of specific in-vitro cytotoxicity data for **Monotridecyl trimellitate**, the following table presents a summary of findings for DEHP and a representative long-chain trimellitate, Trioctyltrimellitate (TOTM). This serves as a surrogate comparison, with the understanding that MTM is expected to exhibit a similar low-toxicity profile.

Compound	Cell Line	Assay	Concentration	Observed Effect	Reference
DEHP	L929 (murine fibroblasts)	Cell Proliferation	0.05 mg/mL	>50% decrease in cell viability	[1]
L929 (murine fibroblasts)	Cell Proliferation	0.1 mg/mL	Total cell death	[1]	
DLEC (sea bass embryonic cells)	Cell Viability	0.01 mM	Significant decrease in cell viability, increase in apoptosis and necrosis	[2][3]	
CHO (Chinese hamster ovary cells)	Cell Viability	Not specified	Higher cytotoxicity compared to bottlenose dolphin cells	[4]	
MEHP (DEHP metabolite)	L929 (murine fibroblasts)	Cell Viability	0.05 mg/mL	~50% cell death	[1]
L929 (murine fibroblasts)	Cell Viability	0.1 mg/mL	~70% cell death	[1]	
Isolated Rat Hepatocytes	Cell Viability	Not specified	Acute cytotoxicity observed	[5]	
Trioctyltrimellitate (TOTM)	L929 (murine fibroblasts)	Cell Proliferation	Up to 0.1 mg/mL	No significant cytotoxic effect	[6]
Isolated Rat Hepatocytes	Cell Viability	Not specified	No significant cytotoxic effect	[5]	

MOTM (TOTM metabolite)	L929 (murine fibroblasts)	Cell Viability	Up to 0.1 mg/mL	No cytotoxic effect	[6]
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Experimental Protocols

This section details the methodologies for key experiments cited in the comparative data table.

Cell Viability and Proliferation Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
- General Protocol:
 - Cell Seeding: Cells (e.g., L929, DLEC, CHO) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
 - Compound Exposure: The culture medium is replaced with a medium containing various concentrations of the test compounds (DEHP, MTM, or their analogues) and vehicle controls (e.g., DMSO).
 - Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
 - MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
 - Solubilization: A solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.

- Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells.

Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells.

- Principle: Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
- General Protocol:
 - Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.
 - Cell Harvesting: Adherent cells are detached using trypsin, and a cell suspension is prepared.
 - Staining: A small volume of cell suspension is mixed with an equal volume of trypan blue solution.
 - Cell Counting: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer and a microscope.
 - Data Analysis: Cell viability is calculated as the percentage of viable cells relative to the total number of cells.

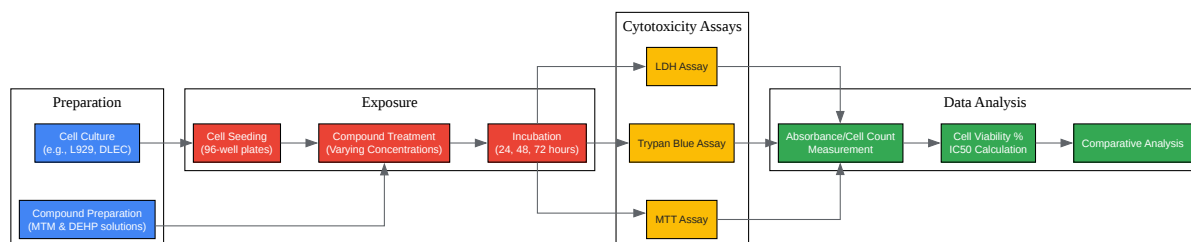
Lactate Dehydrogenase (LDH) Release Assay

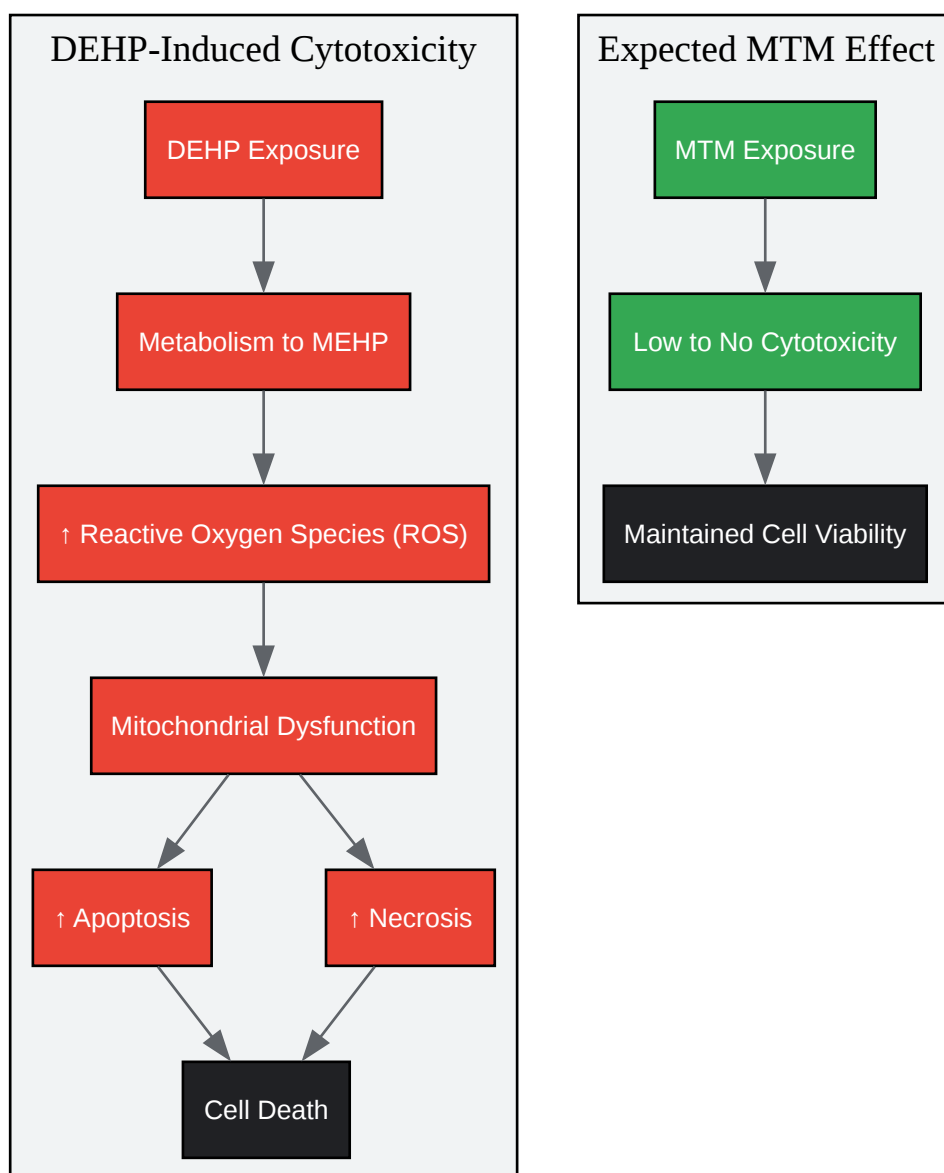
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

- Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released upon cell lysis. Its activity in the culture supernatant is proportional to the number of damaged cells.
- General Protocol:

- Cell Treatment: Cells are exposed to the test compounds.
- Supernatant Collection: A sample of the cell culture supernatant is collected.
- LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan.
- Absorbance Measurement: The absorbance of the formazan product is measured spectrophotometrically.
- Data Analysis: The amount of LDH release is indicative of the level of cytotoxicity.

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